molecular formula C8H5BrClN B13009400 2-(3-Bromophenyl)-2-chloroacetonitrile

2-(3-Bromophenyl)-2-chloroacetonitrile

Cat. No.: B13009400
M. Wt: 230.49 g/mol
InChI Key: KBINWKCKHSELGM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-chloroacetonitrile is an organic compound with the molecular formula C8H5BrClN It is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom attached to the acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-chloroacetonitrile typically involves the reaction of 3-bromobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-2-chloroacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-(3-Bromophenyl)-2-chloroacetonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-chloroacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Bromophenylacetonitrile: Similar structure but lacks the chlorine atom.

    2-Chlorophenylacetonitrile: Similar structure but lacks the bromine atom.

    2-(4-Bromophenyl)-2-chloroacetonitrile: Similar structure with the bromine atom at a different position on the phenyl ring.

Uniqueness: 2-(3-Bromophenyl)-2-chloroacetonitr

Properties

IUPAC Name

2-(3-bromophenyl)-2-chloroacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBINWKCKHSELGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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